molecular formula C26H33I2N5O6 B021817 2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide CAS No. 103213-42-9

2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide

Cat. No. B021817
CAS RN: 103213-42-9
M. Wt: 765.4 g/mol
InChI Key: HVAFERGAOGMJBF-UHFFFAOYSA-N
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Description

The compound “2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide” is a complex organic molecule . It’s important to note that the specific properties and characteristics of this compound would depend on its exact molecular structure .


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties . Unfortunately, without more specific information or a visual representation, it’s difficult to provide a detailed analysis of this compound’s molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur . Without more specific information, it’s challenging to predict the exact reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure . These properties can include things like melting point, boiling point, solubility, and reactivity . Unfortunately, without more specific information, it’s challenging to provide a detailed analysis of this compound’s physical and chemical properties .

Scientific Research Applications

Peptide Screening

Peptide screening is a method used to identify peptides that have biological activity. This compound can be used in peptide screening to pool active peptides primarily by immunoassay . This process is crucial for:

Agent Research and Development

The compound’s role in agent research and development is significant, especially in the field of therapeutic agents . It can be used for:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems, often in a biological context . Without more information, it’s difficult to provide a detailed analysis of this compound’s mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . Without more specific information, it’s difficult to provide a detailed analysis of the potential safety hazards associated with this compound .

Future Directions

The potential future directions for research or applications involving this compound would depend on its properties and any observed effects it has in biological or chemical systems . Without more specific information, it’s challenging to predict the potential future directions for this compound .

properties

IUPAC Name

2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33I2N5O6/c1-15(32-25(38)20(29)12-17-10-18(27)23(36)19(28)11-17)24(37)31-14-22(35)33(2)21(26(39)30-8-9-34)13-16-6-4-3-5-7-16/h3-7,10-11,15,20-21,34,36H,8-9,12-14,29H2,1-2H3,(H,30,39)(H,31,37)(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAFERGAOGMJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33I2N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401641
Record name [3,5-Diodo-Tyr1]-DAGO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide

CAS RN

103213-42-9
Record name [3,5-Diodo-Tyr1]-DAGO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide
Reactant of Route 2
2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide
Reactant of Route 3
2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide
Reactant of Route 4
2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide
Reactant of Route 5
2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide

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